2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol is an organic compound with the molecular formula C14H17NO2. It is characterized by the presence of a furan ring, a phenyl group, and an amino alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol typically involves the reaction of 2-furylmethylamine with 1-phenyl-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Furylmethyl)amino]-2-methyl-1-propanol
- 2-[(2-Furylmethyl)amino]benzoic acid
- 4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide
Uniqueness
2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol is unique due to its specific structural features, such as the combination of a furan ring, a phenyl group, and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C14H17NO2/c1-11(15-10-13-8-5-9-17-13)14(16)12-6-3-2-4-7-12/h2-9,11,14-16H,10H2,1H3 |
InChI Key |
MUJKBFXRGFRWQR-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=CO2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.